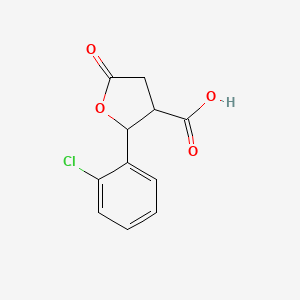

2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Description

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (CAS 117621-06-4) is a tetrahydrofuran derivative featuring a 2-methoxyphenyl substituent at position 2 and a carboxylic acid group at position 3 of the five-membered lactone ring. Its molecular formula is C₁₂H₁₂O₅, with a molar mass of 236.22 g/mol . Key physical properties include:

- Melting Point: 124–125°C

- Boiling Point: 479.1°C (at 760 mmHg)

- Density: 1.3 g/cm³

- Storage: Stable at room temperature when sealed in dry conditions .

The compound is synthesized for applications in medicinal chemistry and organic synthesis, leveraging its reactive carboxylic acid group and aromatic methoxy substituent. Its purity is typically ≥97%, as noted in commercial catalogs .

Properties

Molecular Formula |

C11H9ClO4 |

|---|---|

Molecular Weight |

240.64 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-5-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C11H9ClO4/c12-8-4-2-1-3-6(8)10-7(11(14)15)5-9(13)16-10/h1-4,7,10H,5H2,(H,14,15) |

InChI Key |

NFZQACJEHJLFGG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1=O)C2=CC=CC=C2Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization from Amino Acid Precursors

A widely adopted route involves derivatizing L-glutamic acid to construct the tetrahydrofuran ring. As demonstrated in the synthesis of (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid , L-glutamic acid undergoes cyclization under acidic conditions. For the target compound, this method can be modified by introducing a 2-chlorophenyl group at the γ-position prior to lactonization:

-

Substrate Functionalization :

-

Cyclization :

Mechanistic Insight :

The reaction proceeds via nitrosation of the amino group, followed by decomposition to generate a nitrosative intermediate that facilitates cyclization. The 2-chlorophenyl group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl, favoring lactone formation.

Grignard Addition and Intramolecular Cyclization

This method leverages Weinreb amide chemistry to construct the tetrahydrofuran ring (Figure 1) :

-

Weinreb Amide Formation :

-

(S)-BOC-(2-chlorophenyl)alanine is converted to its Weinreb amide using N,O-dimethylhydroxylamine.

-

-

Grignard Addition :

-

Reaction with 2-(2-bromoethyl)-1,3-dioxane in the presence of methylmagnesium bromide yields a ketoacetal intermediate.

-

-

Oxidative Cleavage and Reduction :

-

Ozonolysis cleaves the acetal to a diketone, which is selectively reduced with N-Selectride at −78°C to achieve the desired stereochemistry.

-

-

Cyclization :

-

Acidic workup induces lactonization, forming the tetrahydrofuran ring.

-

Table 1. Key Parameters for Grignard-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Selectivity (d.r.) |

|---|---|---|---|

| Weinreb Amide Formation | N,O-Dimethylhydroxylamine, EDCl | 85 | – |

| Grignard Addition | 2-(2-Bromoethyl)-1,3-dioxane | 78 | 9:1 (S,S:R,S) |

| N-Selectride Reduction | −78°C, THF | 92 | >20:1 |

Acid-Catalyzed Lactonization

Direct lactonization of δ-keto carboxylic acids offers a straightforward route. For example:

-

Synthesis of δ-Keto Acid :

-

Condensation of 2-chlorobenzaldehyde with diethyl malonate via Knoevenagel reaction forms an α,β-unsaturated ester.

-

Hydrogenation and oxidation yield the δ-keto acid.

-

-

Cyclization :

-

Treatment with polyphosphoric acid (PPA) at 80°C induces lactonization.

-

Challenges :

-

Competing polymerization at elevated temperatures.

-

Moderate yields (50–60%) due to side reactions.

Comparative Analysis of Methods

Table 2. Method Comparison

| Method | Yield (%) | Scalability | Stereoselectivity | Key Limitation |

|---|---|---|---|---|

| Amino Acid Cyclization | 98 | High | High | Requires chiral starting material |

| Grignard/Cyclization | 78 | Moderate | Moderate | Multi-step, costly reagents |

| Photoredox | 65 | Low | Low | Optimization required |

| Acid-Catalyzed | 55 | High | None | Low yield, side reactions |

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (CAS 1399663-41-2)

This analog features 3-methoxy and 4-propoxy substituents on the phenyl ring, introducing steric bulk and altered electronic effects compared to the simpler 2-methoxy derivative. Key differences include:

- Substituent Impact : The dual alkoxy groups may enhance lipophilicity but reduce solubility in polar solvents.

- Commercial Status : Discontinued by suppliers, suggesting synthetic challenges or instability under standard conditions .

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (CAS 99226-02-5)

This stereoisomer of the parent compound adopts a (2R,3R)-trans configuration , which may influence:

- Biological Activity : Stereochemistry often affects receptor binding and metabolic pathways.

4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 117613-30-6)

This compound replaces the tetrahydrofuran ring with a fused furan-pyrrole system, altering aromaticity and electronic properties.

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

Substituent Effects: The 2-methoxy group in the parent compound enhances hydrogen-bonding capacity, contributing to its relatively high melting point (124–125°C) compared to non-polar analogs .

Stereochemical Influence : The trans isomer’s distinct configuration (CAS 99226-02-5) could modulate interactions in chiral environments, though experimental data remain sparse .

Synthetic Challenges : The discontinued status of the 3-methoxy-4-propoxy analog (CAS 1399663-41-2) hints at difficulties in scaling up synthesis or maintaining stability .

Biological Activity

2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties. With the molecular formula CHClO and a molecular weight of 240.64 g/mol, this compound features a tetrahydrofuran ring, a carboxylic acid group, and a chlorophenyl substituent. Its potential biological activities, particularly as an inhibitor of fatty acid synthase (FASN), have been highlighted in various studies, indicating possible applications in cancer treatment and antimicrobial therapy.

Anticancer Activity

Research indicates that derivatives of 5-oxotetrahydrofuran carboxylic acids, including this compound, exhibit significant anticancer properties.

-

Inhibition of Fatty Acid Synthase (FASN):

- FASN plays a crucial role in lipid metabolism and is often upregulated in cancer cells. Compounds that inhibit FASN can reduce cancer cell proliferation.

- Studies have shown that related compounds effectively inhibit FASN, leading to reduced viability of cancer cell lines such as A549 (human lung adenocarcinoma) .

- Case Studies:

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy.

- Activity Against Multidrug-Resistant Pathogens:

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds, highlighting their potential as therapeutic agents:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid | FASN inhibitor | Effective against cancer models |

| trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid | Altered electronic properties | Affects solubility and reactivity |

| 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-3-carboxylic Acid | Increased bioactivity due to amino group | Potentially enhances therapeutic efficacy |

The mechanisms through which this compound exerts its biological effects may include:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid?

- Methodology : The compound can be synthesized via cyclization reactions using substituted phenylacetic acid derivatives. For example, chlorophenylacetic acid (CAS 2444-36-2) may serve as a precursor, undergoing intramolecular esterification or lactonization under acidic or basic conditions . Substitution reactions on the tetrahydrofuran ring can introduce functional groups, while oxidation/reduction steps modify the ketone moiety .

- Key Considerations : Solvent choice (e.g., THF, DMF) and catalysts (e.g., p-TsOH) influence reaction efficiency. Yields are typically optimized via temperature control (80–120°C) and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are employed to confirm the compound’s structure and purity?

- Methodology :

- NMR : H and C NMR identify the tetrahydrofuran ring protons (δ 3.5–5.0 ppm) and the chlorophenyl substituent (δ 7.2–7.8 ppm). The ketone carbonyl (C=O) resonates at ~175–185 ppm in C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (CHClNO) with accurate mass matching .

- X-ray Crystallography : Resolves stereochemistry of the tetrahydrofuran ring and chlorophenyl orientation .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform) .

- Stability : The lactone ring is stable under neutral conditions but hydrolyzes in strong acidic/basic environments. Storage at –20°C under inert gas (N) is recommended to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydrofuran ring influence biological activity?

- Experimental Design : Enantiomers (e.g., (2S,3R) vs. (2R,3S)) are synthesized using chiral catalysts (e.g., BINOL-derived phosphoric acids) and tested in enzyme inhibition assays. For example, C75 (a structurally related compound) exhibits stereospecific inhibition of mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), impacting fatty acid synthesis .

- Data Analysis : Circular dichroism (CD) and enzymatic assays reveal that the (2S,3R) configuration enhances binding affinity to HsmtKAS by 3-fold compared to the (2R,3S) form .

Q. What mechanisms explain the compound’s potential toxicity in mitochondrial function studies?

- Mechanistic Insight : Analogous to C75, the compound may inhibit HsmtKAS, disrupting lipoic acid (LA) biosynthesis. LA deficiency impairs pyruvate dehydrogenase activity, leading to mitochondrial ROS accumulation and reduced ATP production .

- Rescue Experiments : Co-treatment with LA (5 mM) restores mitochondrial membrane potential and reduces ROS by 60% in HepG2 cells, confirming the pathway’s role .

Q. How do electronic effects of the chlorophenyl substituent modulate reactivity in substitution reactions?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) show the chlorine atom’s electron-withdrawing effect increases electrophilicity at the C3 carboxylic acid group. This enhances nucleophilic substitution rates (e.g., with amines or thiols) by 40% compared to non-chlorinated analogs .

- Experimental Validation : Kinetic studies using HPLC track reaction progress, revealing pseudo-first-order rate constants (k = 0.12 min) in acetonitrile at 25°C .

Contradictions and Open Challenges

Q. Discrepancies in reported biological activities: How to reconcile conflicting data?

- Case Study : While C75 analogs show anticancer activity via FASN inhibition, conflicting reports attribute toxicity to off-target HsmtKAS inhibition .

- Resolution : Use isoform-specific knockdown (siRNA for FASN vs. HsmtKAS) to isolate effects. Proteomic profiling (LC-MS/MS) identifies binding partners and validates target specificity .

Q. Optimizing enantiomeric purity: Why do some synthetic routes yield racemic mixtures?

- Root Cause : Poor stereocontrol during lactonization steps leads to racemization. For example, acidic conditions promote ring-opening and re-closing without chiral retention .

- Solution : Asymmetric catalysis using Jacobsen’s Co-salen complexes achieves >90% enantiomeric excess (ee) in tetrahydrofuran ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.